molecular formula C8H10S B2403395 2-Cyclobutylthiophene CAS No. 2567505-02-4

2-Cyclobutylthiophene

Cat. No.: B2403395
CAS No.: 2567505-02-4
M. Wt: 138.23
InChI Key: FXDSNRSHTIQJSX-UHFFFAOYSA-N
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Description

2-Cyclobutylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a cyclobutyl group at the second position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiophene typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of thiophene derivatives . Another approach involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Butylthiophene
  • 2-Octylthiophene
  • 2-Phenylthiophene

Comparison: 2-Cyclobutylthiophene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other thiophene derivatives. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications .

Properties

IUPAC Name

2-cyclobutylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-3-7(4-1)8-5-2-6-9-8/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDSNRSHTIQJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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